Amentoflavona

Descripción general

Descripción

La amentoflavona es un biflavonoide natural, que se identificó por primera vez en especies de Selaginella en 1971 . Es un constituyente de numerosas plantas, incluyendo Ginkgo biloba, Chamaecyparis obtusa, Biophytum sensitivum, Selaginella tamariscina, Hypericum perforatum y Xerophyta plicata . Este compuesto ha sido ampliamente estudiado por sus diversas actividades farmacológicas, incluyendo propiedades antiinflamatorias, antioxidantes, anticancerígenas, neuroprotectoras y antivirales .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La amentoflavona ejerce sus efectos a través de varios objetivos moleculares y vías. Es un potente inhibidor de enzimas como CYP3A4 y CYP2C9, que están involucradas en el metabolismo de los fármacos . También inhibe la catepsina B humana y tiene actividad antagonista en el receptor κ-opioide . Además, la this compound interactúa con el sitio alosterico de la benzodiazepina del receptor GABA A como un modulador alosterico negativo .

Análisis Bioquímico

Biochemical Properties

Amentoflavone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, amentoflavone inhibits phosphodiesterase, acetylcholinesterase, and protein tyrosine phosphatase 1B (PTP1B) . It also exhibits weak vasodilation and inhibits fatty acid synthesis . These interactions highlight the compound’s potential in modulating biochemical pathways and its therapeutic potential in treating various diseases.

Cellular Effects

Amentoflavone exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, amentoflavone mediates anti-cancer activity by affecting signaling pathways such as extracellular signal-regulated kinase (ERK), nuclear factor kappa-B (NF-κB), and phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) . Additionally, it has been shown to protect cells against oxidative stress-induced damage and inflammation . These effects underscore the compound’s potential in regulating cellular processes and its therapeutic applications.

Molecular Mechanism

The molecular mechanism of amentoflavone involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Amentoflavone binds to the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, exhibiting antiviral effects . It also inhibits nitric oxide synthase and reduces IκB phosphorylation, thereby inhibiting the NF-κB pathway . These molecular interactions elucidate the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of amentoflavone change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. Amentoflavone has shown high efficacy as an anti-inflammatory agent for various conditions such as ulcers, psoriasis, and arthritis . . These temporal effects highlight the need for continued investigation into the compound’s stability and long-term impact.

Dosage Effects in Animal Models

The effects of amentoflavone vary with different dosages in animal models. Studies have shown that amentoflavone exhibits potent anti-inflammatory effects in animal models of acute inflammation by inhibiting phospholipase A2 and cyclooxygenase . In LPS-induced Parkinson’s disease animal models, amentoflavone demonstrates a neuroprotective effect on dopamine neurons by suppressing microglia-mediated inflammation . These findings indicate the compound’s dosage-dependent effects and its potential therapeutic applications.

Metabolic Pathways

Amentoflavone is involved in various metabolic pathways, including oxidation, internal hydrolysis, hydrogenation, methylation, sulfation, glucuronidation, glucosylation, O-aminomethylation, and degradation . These pathways highlight the compound’s metabolic versatility and its interactions with enzymes and cofactors. Additionally, amentoflavone’s effects on metabolic flux and metabolite levels further underscore its potential in modulating metabolic processes.

Transport and Distribution

Amentoflavone’s transport and distribution within cells and tissues involve various transporters and binding proteins. The compound’s bioavailability in plasma and other tissues is low, necessitating the use of oral delivery systems with micelles to enhance its effectiveness . These transport and distribution mechanisms are crucial for understanding the compound’s localization and accumulation within the body.

Subcellular Localization

Amentoflavone’s subcellular localization and its effects on activity or function are significant for its therapeutic potential. The compound promotes the cellular uptake and degradation of amyloid-beta in neuronal cells, with internalized amyloid-beta translocated to lysosomes for enzymatic degradation . These findings highlight the compound’s role in targeting specific compartments or organelles and its potential in treating neurodegenerative diseases.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La amentoflavona se puede sintetizar mediante diversos métodos, incluyendo la cromatografía contracorriente de alta velocidad (HSCCC) y la extracción Soxhlet. La HSCCC implica el uso de una mezcla de solventes de n-hexano, acetato de etilo, metanol y agua para aislar la this compound de fuentes vegetales . La extracción Soxhlet con etanol es otro método común, aunque produce un porcentaje más bajo de this compound .

Métodos de producción industrial: La producción industrial de this compound se basa principalmente en la extracción de fuentes naturales. Se ha explorado el uso de micelas en sistemas de administración oral para mejorar la biodisponibilidad de la this compound, aunque se necesita más investigación para optimizar este método .

Análisis De Reacciones Químicas

Tipos de reacciones: La amentoflavona se somete a diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Se sabe que interactúa con enzimas como CYP3A4 y CYP2C9, que son responsables del metabolismo de algunos medicamentos en el cuerpo .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y diversos solventes. Las condiciones de reacción generalmente involucran temperaturas y niveles de pH controlados para asegurar la estabilidad del compuesto .

Productos principales: Los productos principales formados a partir de las reacciones de this compound incluyen sus formas oxidadas y reducidas, que se han estudiado por su estabilidad y bioactividad .

Comparación Con Compuestos Similares

La amentoflavona es única entre los biflavonoides debido a sus diversas actividades farmacológicas. Los compuestos similares incluyen:

Apigenina: Un monoflavonoide con propiedades antiinflamatorias y anticancerígenas.

Baicaleína: Conocida por sus actividades antioxidantes y anticancerígenas.

Quercetina: Un flavonoide con fuertes efectos antioxidantes y antiinflamatorios.

En comparación con estos compuestos, la estructura biflavonoide de la this compound y su capacidad de interactuar con múltiples objetivos moleculares la convierten en un compuesto bioactivo versátil y potente .

Propiedades

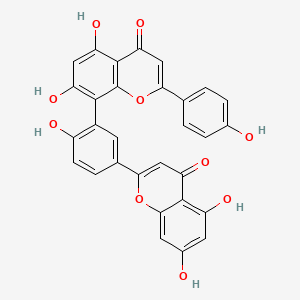

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSWMAULDXZHPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20167225 | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1617-53-4 | |

| Record name | Amentoflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1617-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amentoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001617534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amentoflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20167225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMENTOFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1VC79L77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | Amentoflavone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.